molecular formula C16H17N3O4 B11666517 N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11666517
M. Wt: 315.32 g/mol
InChI Key: BCQROTLTENFYGQ-VCHYOVAHSA-N
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Description

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 2,4,6-trimethoxybenzaldehyde and pyridine-4-carbohydrazide.

Preparation Methods

The synthesis of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with pyridine-4-carbohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide include other Schiff base hydrazones derived from different aldehydes and hydrazides. For instance:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of different substituents can influence the compound’s reactivity, stability, and ability to form complexes with metal ions .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-12-8-14(22-2)13(15(9-12)23-3)10-18-19-16(20)11-4-6-17-7-5-11/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

BCQROTLTENFYGQ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC=NC=C2)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC=NC=C2)OC

solubility

29 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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